molecular formula C49H89NO25 B125226 红霉素乳酸盐 CAS No. 3847-29-8

红霉素乳酸盐

货号: B125226
CAS 编号: 3847-29-8
分子量: 1092.2 g/mol
InChI 键: NNRXCKZMQLFUPL-QJEDCUIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is commonly used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. Erythromycin lactobionate is particularly valued for its ability to be administered intravenously, making it suitable for patients who cannot take oral medications .

科学研究应用

Erythromycin lactobionate has a wide range of scientific research applications. In the field of medicine, it is used to treat infections caused by susceptible strains of bacteria, including respiratory infections, skin infections, and sexually transmitted infections. In addition, erythromycin lactobionate is used in pharmacokinetic studies to understand its distribution and concentration in different tissues, such as uterine tissue .

In the field of chemistry, erythromycin lactobionate is used as a chiral selector in capillary electrophoresis for the enantiomeric separation of basic drugs. This application takes advantage of the compound’s high solubility and low viscosity in solvents, as well as its weak ultraviolet absorption .

作用机制

Target of Action

Erythromycin lactobionate, a soluble salt of erythromycin, is a macrolide antibiotic produced by a strain of Streptomyces erythraeus . The primary target of erythromycin lactobionate is the 50S ribosomal subunit of susceptible organisms . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

Erythromycin lactobionate acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, blocking the progression of nascent polypeptide chains .

Biochemical Pathways

The primary biochemical pathway affected by erythromycin lactobionate is the protein synthesis pathway of bacteria. By binding to the 50S ribosomal subunits, erythromycin lactobionate prevents the addition of new amino acids to the nascent polypeptide chain, thereby inhibiting protein synthesis . This action disrupts bacterial growth and proliferation.

Pharmacokinetics

Erythromycin lactobionate is suitable for intravenous administration . It diffuses readily into most body fluids . In the presence of normal hepatic function, erythromycin is concentrated in the liver and is excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine . Intravenous infusion of 500 mg of erythromycin lactobionate at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .

Result of Action

The inhibition of protein synthesis by erythromycin lactobionate leads to the disruption of bacterial growth and proliferation . This results in the effective treatment of infections caused by susceptible strains of various bacteria . Resistance to erythromycin inS. aureus may emerge during therapy .

Action Environment

Erythromycin lactobionate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . Furthermore, erythromycin crosses the placental barrier and is excreted in breast milk . . These factors can influence the distribution and effectiveness of the drug in the body.

生化分析

Biochemical Properties

Erythromycin lactobionate acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, thereby preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .

Cellular Effects

Erythromycin lactobionate has a wide range of effects on various types of cells. It is effective against both Gram-positive and Gram-negative bacteria . It is also active against mycoplasmas and some rickettsiae . Erythromycin lactobionate can eliminate the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Molecular Mechanism

The molecular mechanism of action of erythromycin lactobionate involves binding to the 50S ribosomal subunits of susceptible organisms. This binding inhibits protein synthesis by preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, erythromycin lactobionate shows changes in its effects over time. For instance, intravenous infusion of 500 mg of erythromycin lactobionate at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .

Metabolic Pathways

Erythromycin lactobionate is metabolized primarily in the liver by the hepatic enzyme CYP3A4 . It is concentrated in the liver and excreted in the bile .

Transport and Distribution

Erythromycin lactobionate diffuses readily into most body fluids. In the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . Erythromycin lactobionate crosses the placental barrier and is excreted in breast milk .

Subcellular Localization

The subcellular localization of erythromycin lactobionate is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that erythromycin lactobionate localizes to the ribosomes within the cell where it binds to the 50S subunit to exert its antibacterial effects .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of erythromycin lactobionate involves several steps. Initially, erythromycin is produced through fermentation by Saccharopolyspora erythraea. The erythromycin is then converted into erythromycin lactobionate by reacting it with lactobionic acid. This reaction typically involves mixing erythromycin with water for injection to form a suspension, followed by the addition of a lactobionic acid solution. The reaction is carried out under controlled conditions, with the concentration of the erythromycin suspension being 60-120 mg/mL and the lactobionic acid solution being 145-225 g/L. The lactobionic acid solution is added dropwise at a rate of 320-380 mL/minute .

Industrial Production Methods: In industrial settings, erythromycin lactobionate is produced as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container. This method ensures the stability and sterility of the final product, making it suitable for intravenous administration .

相似化合物的比较

Erythromycin lactobionate belongs to the macrolide group of antibiotics, which also includes azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, erythromycin lactobionate is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. Additionally, erythromycin lactobionate has been shown to have excellent enantioselectivity in the separation of chiral compounds, which is not a common feature among other macrolides .

List of Similar Compounds:
  • Azithromycin
  • Clarithromycin
  • Spiramycin
  • Roxithromycin
  • Telithromycin

Erythromycin lactobionate stands out due to its specific applications in intravenous therapy and chiral separation, highlighting its versatility and importance in both clinical and research settings.

属性

CAS 编号

3847-29-8

分子式

C49H89NO25

分子量

1092.2 g/mol

IUPAC 名称

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1

InChI 键

NNRXCKZMQLFUPL-QJEDCUIUSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

手性 SMILES

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

规范 SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

外观

A crystalline solid

3847-29-8

同义词

Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; _x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate;  Erythromycin, compd. with Lactobionic Acid;  Lactobionic Acid, compd. with Erythromycin;  4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro

产品来源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of erythromycin lactobionate?

A1: Erythromycin lactobionate exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis by interfering with the translocation of aminoacyl-tRNA, ultimately leading to bacterial growth inhibition or death.

Q2: Does erythromycin lactobionate have any other notable biological effects besides its antibacterial activity?

A2: Yes, research indicates that erythromycin lactobionate can bind to motilin receptors in the gastrointestinal tract. [, , , ] This interaction contributes to its prokinetic effects, promoting gastric emptying and intestinal motility.

Q3: Is erythromycin lactobionate compatible with all intravenous fluids?

A3: No, studies suggest that erythromycin lactobionate exhibits varying stability in different intravenous fluids. [] It is more stable when mixed with sodium chloride injection compared to glucose injection or glucose in normal saline.

Q4: How stable is erythromycin lactobionate when mixed with other antibiotics in solution?

A4: The compatibility of erythromycin lactobionate with other drugs in solution can be variable. For instance, it exhibits physical incompatibility with sulfamethoxazole/trimethoprim, resulting in precipitation. [] When combined with Shuanghuanglian Injection, the number of insoluble particles significantly increases, particularly with cefotaxime sodium and levofloxacin hydrochloride. []

Q5: What strategies can be employed to improve the stability of erythromycin lactobionate in drug formulations?

A5: Research suggests that coating erythromycin lactobionate with lipids like cholesteryl acetate can enhance its stability in acidic environments, such as the stomach. [] This protection can potentially improve its oral absorption efficiency.

Q6: What are the key pharmacokinetic parameters of erythromycin lactobionate?

A6: Following intravenous administration, erythromycin lactobionate demonstrates rapid distribution to peripheral compartments. [] High plasma and bronchial secretion concentrations are achieved, particularly with intravenous administration compared to oral administration. []

Q7: Does the rate of intravenous administration of erythromycin lactobionate affect its pharmacokinetics or the likelihood of adverse effects?

A7: Yes, rapid intravenous administration of erythromycin lactobionate has been linked to severe nausea and vomiting. [, , ] This is likely related to a rapid increase in plasma erythromycin concentration. Additionally, rapid administration has been associated with an increased risk of cardiac arrhythmias, potentially due to high serum levels. []

Q8: Does the presence of bile affect the activity of erythromycin lactobionate?

A8: Yes, bile salts, major components of bile, have been shown to interact with erythromycin lactobionate in vitro. [] This interaction might contribute to hepatic dysfunction and cholestasis observed in some cases of erythromycin therapy.

Q9: What animal models have been used to study the effects of erythromycin lactobionate?

A9: Researchers have employed various animal models to investigate the effects of erythromycin lactobionate. These include:

  • Rat models of mycoplasma pneumonia: To evaluate the therapeutic effect of erythromycin lactobionate and its microsphere formulation. []
  • Rabbit models to study vascular irritation: To assess the irritation potential of different concentrations and injection frequencies of erythromycin lactobionate. []
  • Rabbit models to study the interaction with Herba Houttuyniae: To investigate the combined antibacterial effect of erythromycin lactobionate with Herba Houttuyniae extracts. [, ]
  • Equine models to study the effects on gastrointestinal motility: To investigate the binding of erythromycin lactobionate to motilin receptors and its effects on intestinal motility. [, ]
  • Mouse models to investigate hepatotoxicity: To examine the potential toxic effects of erythromycin lactobionate on the liver. [, ]

Q10: What are the common adverse effects associated with erythromycin lactobionate administration?

A10: Erythromycin lactobionate, particularly when administered intravenously, has been associated with gastrointestinal side effects like nausea, vomiting, stomach discomfort, and diarrhea. [, , ] These effects are likely related to its prokinetic properties and interaction with motilin receptors in the gut.

Q11: Are there any serious adverse effects reported with erythromycin lactobionate use?

A11: While generally considered safe, there have been rare reports of severe adverse effects associated with erythromycin lactobionate. These include:

  • Hepatotoxicity: Cases of fulminant hepatic failure, some fatal, have been reported. []
  • Cardiac arrhythmias: Erythromycin lactobionate, especially when administered rapidly intravenously, has been linked to QT interval prolongation and torsades de pointes, a potentially life-threatening ventricular arrhythmia. [, , ]
  • Reversible hearing loss: Although uncommon, cases of reversible sensorineural hearing loss have been documented with intravenous erythromycin lactobionate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。